

An In-depth Technical Guide to the Chemical Properties of Deuterated Vortioxetine

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Compound of Interest		
Compound Name:	Vortioxetine-d6	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of deuterated vortioxetine. It is designed to be a core resource for researchers, scientists, and drug development professionals working with or interested in this modified compound. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Disclaimer: While a deuterated version of vortioxetine, identified as JJH201501, has undergone Phase I clinical trials, comprehensive comparative data on its pharmacokinetics and in vitro metabolic stability versus the non-deuterated parent compound are not extensively available in the public domain. This guide presents the currently accessible information and the theoretical basis for the chemical modifications.

Introduction to Deuterated Vortioxetine

Vortioxetine is a multimodal antidepressant that functions as a serotonin (5-HT) reuptake inhibitor and modulates several serotonin receptors.[1] Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic profile of a molecule.[2][3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[4]



Vortioxetine is primarily metabolized by CYP2D6.[5] Genetic variations in CYP2D6 can lead to significant differences in patient exposure to the drug.[5] Deuteration of vortioxetine at metabolically labile positions is therefore a rational approach to potentially reduce metabolic clearance, leading to a more consistent pharmacokinetic profile across individuals with different CYP2D6 metabolizer statuses. Commercially available deuterated standards include vortioxetine-d4 and vortioxetine-d8.[6][7] A deuterated version, JJH201501, has been the subject of clinical investigation.[8]

Physicochemical Properties

The introduction of deuterium atoms increases the molecular weight of vortioxetine. Other physicochemical properties are generally expected to be similar to the parent compound, as deuteration does not significantly alter the molecule's electronics.

Property	Vortioxetine	Vortioxetine-d8	Source(s)
Chemical Formula	C18H22N2S	C18H14D8N2S	[9]
Molecular Weight	298.45 g/mol	306.5 g/mol	[9]
IUPAC Name	1-[2-(2,4- dimethylphenyl)sulfan ylphenyl]piperazine	2,2,3,3,5,5,6,6- octadeuterio-1-[2-(2,4- dimethylphenyl)sulfan ylphenyl]piperazine	[9]
CAS Number	508233-74-7	2140316-62-5	[9]
Solubility	Soluble in Chloroform	Soluble in Chloroform	[7]
pKa (Strongest Basic)	8.85 (Predicted)	Not Reported	[10]
logP	4.76 (Predicted)	Not Reported	[10]

Pharmacodynamics: Receptor Binding Profile

It is generally accepted that deuteration does not significantly alter the pharmacodynamic properties of a drug, as the shape and electronic distribution of the molecule remain largely unchanged.[2] Therefore, deuterated vortioxetine is expected to retain the multimodal receptor binding profile of its parent compound. Quantitative data specifically for deuterated



vortioxetine's binding affinities are not available in the public literature. The established binding affinities for non-deuterated vortioxetine are presented below.

Target	Affinity (Ki, nM)	Functional Activity	Source(s)
Serotonin Transporter (SERT)	1.6	Inhibitor	[11]
5-HT₃ Receptor	3.7	Antagonist	[11]
5-HT _{1a} Receptor	15	Agonist	[11]
5-HT ₇ Receptor	19	Antagonist	[11]
5-HT _{1e} Receptor	33	Partial Agonist	[11]
5-HT10 Receptor	54	Antagonist	[11]

Signaling Pathways

Vortioxetine's multimodal action results in a complex modulation of downstream signaling. The following diagrams illustrate the key signaling pathways associated with its activity at the 5- HT_{1a} , 5- HT_{3} , and 5- HT_{7} receptors.



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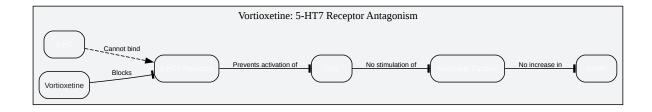
Caption: Vortioxetine's 5-HT_{1a} receptor agonist pathway.





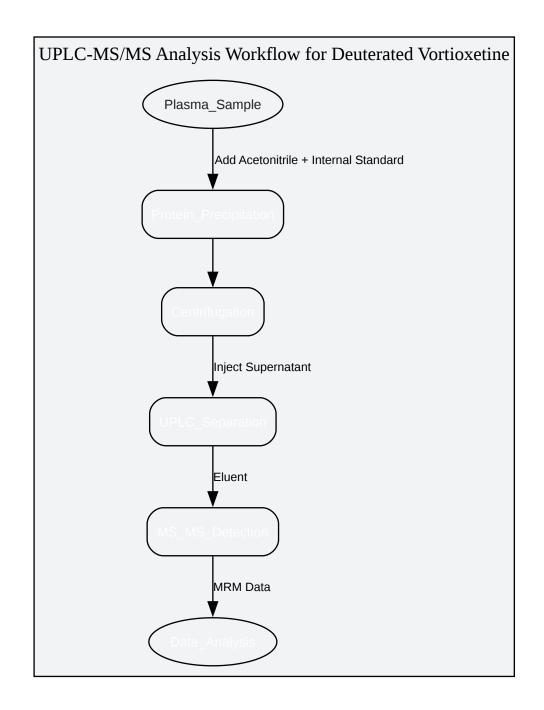
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Caption: Vortioxetine's 5-HT3 receptor antagonist pathway.[12][13][14]









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References

- 1. ClinPGx [clinpgx.org]
- 2. Deuterium substitution improves therapeutic and metabolic profiles of medicines |
 EurekAlert! [eurekalert.org]
- 3. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 4. Inhibitory mechanism of vortioxetine on CYP450 enzymes in human and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vortioxetine restores reversal learning impaired by 5-HT depletion or chronic intermittent cold stress in rats PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. WO2008109175A1 Deuterated piperazine derivatives as anti-anginal compounds -Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Vortioxetine (Brintellix): A New Serotonergic Antidepressant PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine | CNS Spectrums | Cambridge Core [cambridge.org]
- 13. academic.oup.com [academic.oup.com]
- 14. psychscenehub.com [psychscenehub.com]
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